JAK2 Inhibitor IV

JAK2 inhibition kinase assay IC50

JAK2 Inhibitor IV is an aminoindazole-based ATP-competitive inhibitor with 78 nM potency against wild-type JAK2 and 206 nM against the V617F driver mutant. Its >35-fold selectivity over JAK3 minimizes off-target effects, enabling cleaner dissection of JAK2-dependent signaling versus pan-JAK inhibitors. The ortholog chemotype, distinct from pyrrolopyrimidine/pyridine scaffolds, allows confirmatory studies free of class-wide off-target liabilities. Supplied as ≥97% pure pale yellow solid, soluble in DMSO and ethanol. Ideal for phosphorylation/dephosphorylation assays, western blot, ELISA, and STAT pathway analysis. Choose JAK2 Inhibitor IV for reproducible, isoform-selective JAK2 research.

Molecular Formula C17H20N4O2S
Molecular Weight 344.4 g/mol
Cat. No. B8037485
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameJAK2 Inhibitor IV
Molecular FormulaC17H20N4O2S
Molecular Weight344.4 g/mol
Structural Identifiers
SMILESCC(C)(C)NS(=O)(=O)C1=CC=C(C=C1)C2=CC3=C(C=C2)NN=C3N
InChIInChI=1S/C17H20N4O2S/c1-17(2,3)21-24(22,23)13-7-4-11(5-8-13)12-6-9-15-14(10-12)16(18)20-19-15/h4-10,21H,1-3H3,(H3,18,19,20)
InChIKeyKFJCXIOVAGJCKB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

JAK2 Inhibitor IV: A Selective Aminoindazole JAK2 Inhibitor for Wild-Type and V617F Mutant Kinase Studies


JAK2 Inhibitor IV (CAS 1110502-30-1) is a small-molecule aminoindazole compound that acts as an ATP-competitive inhibitor of Janus Kinase 2 (JAK2) . It exhibits potent inhibitory activity against both wild-type JAK2 (IC50 = 78 nM) and the constitutively active JAK2 V617F mutant (IC50 = 206 nM), a common driver mutation in myeloproliferative neoplasms (MPNs) . The compound demonstrates >35-fold selectivity over JAK3 (IC50 = 2.93 µM) . JAK2 Inhibitor IV is primarily utilized in phosphorylation and dephosphorylation studies and is supplied as a pale yellow solid with ≥97% purity (HPLC) and solubility in DMSO (5 mg/mL) and ethanol (3 mg/mL) .

JAK2 Inhibitor IV: Why JAK Inhibitor Substitution Is Not Straightforward


JAK inhibitors exhibit significant divergence in their selectivity profiles across the four JAK family members (JAK1, JAK2, JAK3, TYK2), leading to distinct biological outcomes and safety considerations [1][2]. Substituting one JAK2 inhibitor for another without accounting for isoform selectivity can compromise experimental reproducibility and confound interpretation of JAK2-specific pathways [2]. For example, the clinically approved agent ruxolitinib is a potent dual JAK1/JAK2 inhibitor (IC50s: 3.3 nM for JAK1, 2.8 nM for JAK2) [3], while JAK2 Inhibitor IV displays a different selectivity fingerprint with reduced activity against JAK3 and uncharacterized JAK1 inhibition . Consequently, direct substitution of JAK2 Inhibitor IV with ruxolitinib, fedratinib, or TG101209 in mechanistic studies may introduce off-target JAK1/3 effects that obscure JAK2-dependent phenotypes [1][2].

Quantitative Differentiation of JAK2 Inhibitor IV vs. Clinical and Preclinical JAK2 Inhibitors


JAK2 Wild-Type Inhibition Potency: JAK2 Inhibitor IV vs. Clinical JAK2 Inhibitors

JAK2 Inhibitor IV inhibits wild-type JAK2 with an IC50 of 78 nM in cell-free enzymatic assays . In comparison, the FDA-approved JAK1/JAK2 inhibitor ruxolitinib exhibits a JAK2 IC50 of 2.8 nM [1], while the selective JAK2 inhibitors fedratinib and TG101209 display JAK2 IC50 values of 3 nM and 6 nM, respectively . JAK2 Inhibitor IV is therefore less potent than these clinical-stage JAK2 inhibitors on wild-type JAK2, positioning it as a moderate-potency tool compound suitable for studies where extreme potency is not required or where a distinct selectivity profile is desired.

JAK2 inhibition kinase assay IC50

JAK2 V617F Mutant Inhibition: Comparative Potency of JAK2 Inhibitor IV

JAK2 Inhibitor IV inhibits the constitutively active JAK2 V617F mutant with an IC50 of 206 nM . By comparison, TG101209 inhibits the proliferation of Ba/F3 cells expressing JAK2 V617F with an IC50 of approximately 200 nM , while fedratinib (TG101348) shows an IC50 of 1 µM against Ba/F3-JAK2V617F cells [1]. Ruxolitinib exhibits a cellular IC50 of 240 nM against JAK2 V617F-driven proliferation [2]. JAK2 Inhibitor IV thus demonstrates comparable or superior potency to these clinical inhibitors against the V617F mutant in enzymatic assays, highlighting its utility for studies focused on MPN-associated JAK2 mutations.

JAK2 V617F mutant kinase myeloproliferative neoplasm

JAK3 Selectivity: JAK2 Inhibitor IV vs. Ruxolitinib and TG101209

JAK2 Inhibitor IV exhibits >35-fold selectivity for JAK2 over JAK3 (IC50 = 2.93 µM) . In contrast, ruxolitinib demonstrates a JAK3 IC50 of 428 nM, yielding a JAK2:JAK3 selectivity ratio of approximately 153:1 [1]. TG101209 shows ~30-fold selectivity for JAK2 over JAK3 . Fedratinib is the most selective with a 334-fold preference . JAK2 Inhibitor IV thus occupies an intermediate selectivity profile—less JAK3-sparing than fedratinib but comparable to TG101209 and substantially more selective than pan-JAK inhibitors like tofacitinib or baricitinib [2].

JAK3 selectivity isoform specificity off-target activity

Chemical and Physicochemical Properties: Aminoindazole Scaffold Distinction

JAK2 Inhibitor IV (C17H20N4O2S, MW 344.43) is based on an aminoindazole core, which distinguishes it from the pyrrolopyrimidine (ruxolitinib), pyrrolopyridine (fedratinib), and pyrimidine (TG101209) scaffolds of clinical JAK2 inhibitors . The compound is a pale yellow solid with a purity of ≥97% (HPLC) and demonstrates solubility in DMSO (5 mg/mL) and ethanol (3 mg/mL) . This aminoindazole scaffold has been associated with a distinct binding mode and may offer advantages in chemical modification or probe development [1].

aminoindazole chemical scaffold physicochemical properties

Limited JAK1 and TYK2 Cross-Reactivity: Implication for Cleaner Signaling Studies

JAK2 Inhibitor IV's activity against JAK1 and TYK2 has not been fully characterized in peer-reviewed literature, but available vendor data indicate it is a relatively selective JAK2 inhibitor . In contrast, ruxolitinib potently inhibits both JAK1 (IC50 = 3.3 nM) and JAK2 (IC50 = 2.8 nM) [1], while fedratinib shows 35-fold and 334-fold selectivity over JAK1 and JAK3, respectively . The absence of documented JAK1 or TYK2 inhibition for JAK2 Inhibitor IV suggests it may be less likely to confound cytokine signaling studies that rely on JAK1- or TYK2-mediated pathways, though confirmatory profiling is advised.

JAK1 selectivity TYK2 off-target

Research-Only Availability: Distinct from Clinical-Grade JAK Inhibitors

JAK2 Inhibitor IV is explicitly labeled 'For Research Use Only' and is not approved for diagnostic or therapeutic applications . This contrasts with clinical JAK2 inhibitors such as ruxolitinib, fedratinib, and pacritinib, which are FDA-approved drugs manufactured under GMP conditions [1]. For basic and translational research applications not requiring clinical-grade material, JAK2 Inhibitor IV provides a cost-effective alternative with well-documented biochemical activity and selectivity.

research reagent non-GMP procurement

Optimal Use Cases for JAK2 Inhibitor IV in JAK/STAT Pathway Research


Mechanistic Dissection of JAK2-Specific vs. JAK1/JAK3-Mediated Signaling

JAK2 Inhibitor IV's moderate potency against JAK2 (78 nM) and >35-fold selectivity over JAK3 make it an appropriate tool for studies requiring discrimination between JAK2- and JAK3-dependent signaling pathways. In contrast to pan-JAK inhibitors like tofacitinib or baricitinib, which broadly inhibit multiple JAK isoforms [1], JAK2 Inhibitor IV reduces off-target JAK3 effects, enabling cleaner interpretation of JAK2's role in cytokine receptor signaling cascades.

Validation of JAK2 V617F-Driven Disease Models

With an IC50 of 206 nM against the JAK2 V617F mutant , JAK2 Inhibitor IV is well-suited for preclinical studies in MPN-relevant cellular models, including Ba/F3 cells expressing JAK2 V617F [2]. Its comparable potency to clinical inhibitors ruxolitinib and TG101209 in this context [2] supports its use as a cost-effective surrogate for mechanism-of-action studies in polycythemia vera, essential thrombocythemia, and primary myelofibrosis research.

Orthogonal Confirmation of JAK2-Dependent Phenotypes Using Distinct Chemical Scaffolds

JAK2 Inhibitor IV's aminoindazole core [3] provides a scaffold distinct from the pyrrolopyrimidine (ruxolitinib), pyrrolopyridine (fedratinib), and pyrimidine (TG101209) classes [4]. This scaffold diversity allows researchers to confirm JAK2-dependent biological effects using an orthogonal chemotype, reducing the likelihood of off-target activity that could be shared among inhibitors of the same scaffold class.

Phosphorylation and Dephosphorylation Assays in JAK-STAT Pathway Analysis

JAK2 Inhibitor IV is explicitly marketed for phosphorylation and dephosphorylation applications . Its well-characterized biochemical activity against wild-type JAK2 (78 nM) and the V617F mutant makes it a reliable reference inhibitor for western blot, ELISA, and mass spectrometry-based analyses of STAT phosphorylation status.

Quote Request

Request a Quote for JAK2 Inhibitor IV

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.